7-(furan-2-yl)-2-(morpholin-4-yl)-5-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
A series of novel thiazolo[4,5-d]pyridazinones, including compounds with morpholino groups similar to the queried compound, were synthesized and tested for their analgesic and anti-inflammatory activities. These compounds were characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, demonstrating significant potential in medicinal chemistry for the development of new therapeutic agents (Demchenko et al., 2015).
Heterocyclic Chemistry
The role of heterocyclic compounds in pharmaceuticals and organic chemistry is substantial, with furans, pyridazinones, and morpholino groups playing critical roles in the design of drugs with diverse biological activities. The synthesis techniques and chemical reactions involving these heterocycles are crucial for developing novel compounds with potential therapeutic applications (Davies, 1992).
Antimicrobial and Antioxidant Properties
Research on novel synthesized compounds, including those with furan and morpholino groups, has shown promising antimicrobial activities. These compounds were evaluated against various bacterial strains, demonstrating significant inhibitory effects. Moreover, the antioxidant properties of these compounds were assessed, highlighting their potential in combating oxidative stress-related diseases (Khumar et al., 2018).
Electrochromic Applications
The development of novel conjugated polymers based on electron-deficient pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications is another fascinating area of research. These polymers exhibit significant optical contrasts and outstanding redox stability, making them suitable for use in electrochromic devices (Cho et al., 2015).
Pharmacological Activities from Natural Sources
Compounds with structural similarities to the queried molecule have been isolated from natural sources, such as red seaweed, and shown to possess anti-inflammatory, antioxidative, and anti-diabetic properties. These findings underscore the potential of natural products as sources of novel pharmacologically active compounds (Makkar & Chakraborty, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-15(2)16-5-7-17(8-6-16)18(29)14-28-23(30)21-22(20(26-28)19-4-3-11-32-19)33-24(25-21)27-9-12-31-13-10-27/h3-8,11,15H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXFNCTYVVNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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